molecular formula C15H10ClNO4 B14625844 (Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid CAS No. 56988-12-6

(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid

Katalognummer: B14625844
CAS-Nummer: 56988-12-6
Molekulargewicht: 303.69 g/mol
InChI-Schlüssel: MHGFCRVKOVMQNP-LCYFTJDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid typically involves the condensation of 3-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Compounds with different substituents replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid: Unique due to the presence of both chlorophenyl and nitrophenyl groups.

    (Z)-2-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.

    (Z)-2-(3-chlorophenyl)-3-(2-aminophenyl)prop-2-enoic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

56988-12-6

Molekularformel

C15H10ClNO4

Molekulargewicht

303.69 g/mol

IUPAC-Name

(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C15H10ClNO4/c16-12-6-3-5-10(8-12)13(15(18)19)9-11-4-1-2-7-14(11)17(20)21/h1-9H,(H,18,19)/b13-9-

InChI-Schlüssel

MHGFCRVKOVMQNP-LCYFTJDESA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=C(/C2=CC(=CC=C2)Cl)\C(=O)O)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C(=C1)C=C(C2=CC(=CC=C2)Cl)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.